6,13-Pentacenequinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

[1] Magnetic Resonance Studies of the Lowest Excited Triplet State of 6,13-Pentacenequinone, The Journal of Physical Chemistry, 1991, 95 (10), 3804-3808, .

Thin Film Deposition

Another research focus explores the deposition of 6,13-pentacenequinone thin films. A study successfully deposited thin films of the compound onto n-Si substrates using thermal evaporation [2]. This research is crucial for the development of 6,13-pentacenequinone-based devices that require thin film structures.

[2] Preparation of 6,13-Pentacenequinone Thin Films on n-Si Substrates by Thermal Evaporation, Japanese Journal of Applied Physics, 2001, 40 (1), L18, .

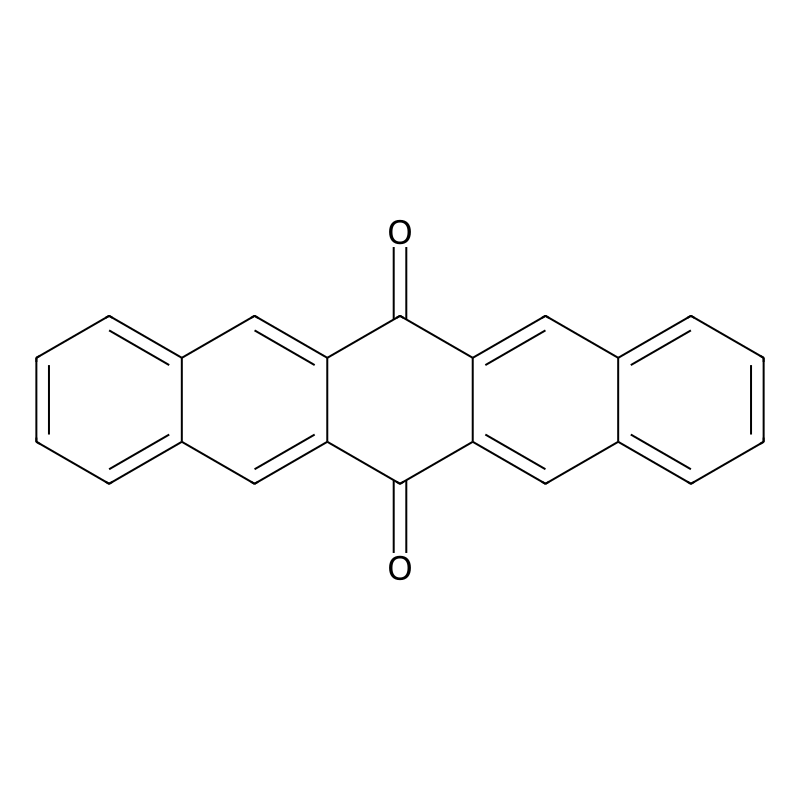

6,13-Pentacenequinone is a polycyclic aromatic compound characterized by the molecular formula C22H12O2. It is an oxidized derivative of pentacene, featuring two carbonyl groups located at the 6 and 13 positions of the pentacene backbone. This compound is notable for its unique electronic properties, which make it a subject of interest in organic electronics and materials science. The structure of 6,13-pentacenequinone can be depicted as follows:

textO ||C1=C2-C3=C4-C5=C6 | | |C7 C8 C9 | | |C10-C11-C12=C13-C14

Currently, there is no scientific research readily available on the specific mechanism of action of 6,13-Pentacenequinone.

Several synthesis methods for 6,13-pentacenequinone have been documented:

- Oxidation of Pentacene: This method typically involves the use of oxidizing agents such as ozone or hydrogen peroxide to convert pentacene into 6,13-pentacenequinone.

- Solid-State Synthesis: A recent approach has demonstrated a solvent-free solid-state synthesis that yields high purity and efficiency .

- Thermal Sublimation: Sublimation techniques have also been employed to obtain 6,13-pentacenequinone with controlled morphology and purity .

6,13-Pentacenequinone finds applications primarily in organic electronics. Its unique electronic properties make it suitable for use in:

- Organic Photovoltaics: As an electron acceptor material.

- Organic Field-Effect Transistors: Due to its semiconducting properties.

- Sensors: Its ability to undergo redox reactions makes it useful in sensor technology.

Additionally, its role as a precursor for synthesizing pentacene enhances its utility in organic semiconductor research .

Studies on the interactions of 6,13-pentacenequinone with various substrates have revealed insights into its electronic behavior. For instance, thin films of 6,13-pentacenequinone deposited on silicon oxide have shown distinct morphological and transport properties that are crucial for optimizing device performance . Furthermore, interactions with nucleophiles have been explored to develop new derivatives with tailored functionalities.

Several compounds share structural similarities with 6,13-pentacenequinone. Below is a comparison highlighting their unique features:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Pentacene | C22H14 | Core structure without carbonyl groups; used extensively in organic electronics. |

| 5,12-Naphthacenedione | C12H8O2 | Contains two carbonyl groups but lacks the extended π-system of pentacenes. |

| Anthraquinone | C14H8O2 | Features a three-ring system; widely used as a dye and in electron transport layers. |

| Tetracene | C18H12 | Similar backbone but fewer conjugated double bonds; used in organic light-emitting diodes. |

The uniqueness of 6,13-pentacenequinone lies in its dual carbonyl functionality combined with the extended conjugated system of pentacene, which contributes to its distinct electronic and optical properties.

Molecular Structure and Composition

6,13-Pentacenequinone represents a polycyclic aromatic quinone compound with the molecular formula C₂₂H₁₂O₂ and a molecular weight of 308.34 grams per mole [1] [3] [4]. The compound's International Union of Pure and Applied Chemistry name is pentacene-6,13-dione, reflecting its structural relationship to the parent pentacene molecule [3] [4]. The chemical structure consists of a pentacene backbone modified with two ketone functional groups positioned at the 6 and 13 positions of the central ring system [1] [5].

The molecular geometry features a planar aromatic system composed of five fused benzene rings with two carbonyl groups incorporated into the central ring structure [1] [8]. Density functional theory calculations have provided detailed insights into the bond lengths and electronic structure of the molecule [29] [30]. The compound's canonical SMILES notation is represented as O=C1C2=C(C=C3C=CC=CC3=C2)C(=O)C2=C1C=C1C=CC=CC1=C2 [3] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₁₂O₂ | [1] [3] |

| Molecular Weight | 308.34 g/mol | [3] [4] |

| Chemical Abstract Service Number | 3029-32-1 | [1] [3] |

| InChI Key | UFCVADNIXDUEFZ-UHFFFAOYSA-N | [3] [4] |

Physical Characteristics

Appearance and Morphology

6,13-Pentacenequinone manifests as a yellow crystalline powder under standard laboratory conditions [3] [7] [24] [27]. The compound exhibits good crystalline quality when prepared through thermal evaporation techniques, demonstrating well-defined diffraction patterns in X-ray diffraction analysis [15] [18]. Structural investigations have revealed that the compound can exist in multiple crystalline polymorphs, including both bulk single crystal phases and surface-induced thin-film polymorphs [8] [20].

The surface-induced polymorph exhibits triclinic unit cell parameters with dimensions of a = 4.69 Å, b = 5.99 Å, c = 13.45 Å, with angles α = 77.8°, β = 84.1°, and γ = 81.1° [8] [20]. This particular polymorph contains only one molecule per unit cell, contrasting with the single crystal phase that accommodates two molecules per unit cell [8] [20]. Atomic force microscopy observations have shown that thin films can develop surface roughness features reaching heights of several hundred nanometers upon thermal treatment [15] [18].

Melting and Boiling Points

The melting point of 6,13-pentacenequinone has been experimentally determined to be 394.0°C [3] [7] [24]. This relatively high melting temperature reflects the strong intermolecular interactions present in the crystalline solid state and the extended aromatic conjugation of the molecular structure [3] [7]. The boiling point has been estimated through computational methods to be approximately 388.73°C, though this represents a rough theoretical estimate rather than an experimentally measured value [24].

The thermal behavior of the compound demonstrates considerable stability at elevated temperatures, making it suitable for applications requiring thermal processing [13] [19]. Thermogravimetric analysis studies have indicated that the compound maintains structural integrity across a wide temperature range before undergoing decomposition [22].

Solubility Profile

6,13-Pentacenequinone exhibits insolubility in water due to its hydrophobic aromatic structure and lack of polar functional groups capable of hydrogen bonding with water molecules [3] [7]. The compound demonstrates solubility in various organic solvents, including ethanol, benzene, pyridine, dioxane, dimethylformamide, and nitrobenzene [3] [7]. This solubility pattern is consistent with the compound's aromatic quinone structure and provides practical options for synthetic and analytical applications.

The solvent compatibility enables dissolution in moderately polar to nonpolar organic media, facilitating solution-based processing techniques for research and industrial applications [3] [7]. The compound's solubility characteristics have been utilized in various synthetic procedures and purification protocols reported in the literature [22].

Spectroscopic Properties

Infrared Spectroscopy Characterization

Infrared spectroscopic analysis of 6,13-pentacenequinone reveals characteristic absorption bands that provide structural identification and purity confirmation [9] [14]. The compound exhibits distinctive carbonyl stretching vibrations associated with the quinone functional groups incorporated into the aromatic framework [9] [14]. Fourier transform infrared spectroscopy has been employed to characterize synthesized samples and monitor reaction progress in synthetic procedures [22].

The infrared spectrum serves as an authentic fingerprint for compound identification, with commercial suppliers utilizing infrared spectral matching for quality control purposes [3] [4]. The spectroscopic data supports the proposed molecular structure and confirms the presence of the expected functional groups within the molecule [9] [14].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 6,13-pentacenequinone, with proton nuclear magnetic resonance spectra exhibiting three distinct signal types corresponding to different proton environments [9] [14]. The spectrum displays signals at chemical shifts of 8.96, 8.14, and 7.72 parts per million, reflecting the varied electronic environments of protons within the polycyclic aromatic system [9] [14].

Carbon-13 nuclear magnetic resonance spectroscopy has been utilized to characterize the carbon framework of the molecule, providing complementary structural information to proton spectra [1] [22]. The nuclear magnetic resonance data confirms the phase purity of synthesized samples and supports structural assignments based on chemical shift patterns characteristic of quinone-substituted aromatic systems [9] [14].

Ultraviolet-Visible Absorption Spectra

Ultraviolet-visible absorption spectroscopy reveals that 6,13-pentacenequinone exhibits strong absorption in the visible region, with characteristic peaks at 390 nanometers and 412 nanometers [9] [13] [14]. These absorption features have been attributed to π-π* and n-π* electronic transitions, respectively, arising from the extended conjugated aromatic system and quinone functional groups [9] [13] [14].

Additional absorption data obtained using benzene as solvent indicates an absorption maximum at 303 nanometers with a molar extinction coefficient of 107,000 M⁻¹cm⁻¹ [12]. The compound demonstrates strong light absorption capabilities across the ultraviolet and visible spectral regions, reflecting the electronic properties of the conjugated aromatic quinone structure [12] [13].

The absorption spectra of thin films exhibit double peaks related to highest occupied molecular orbital to lowest unoccupied molecular orbital transitions at 2.94 and 3.11 electron volts [15] [18] [31]. These spectroscopic features provide insights into the electronic structure and optical properties of the material in both solution and solid-state forms [15] [18] [31].

Electronic Properties

Band Gap Structure

Electronic structure calculations and experimental measurements have established that 6,13-pentacenequinone possesses semiconducting properties with a band gap of approximately 3.0 electron volts [9] [13] [14]. This band gap value positions the compound within the range suitable for organic semiconductor applications and photocatalytic processes [9] [13] [14].

Density functional theory calculations have provided detailed insights into the electronic band structure, revealing the dispersion characteristics of the valence and conduction bands [8] [20]. The surface-induced thin-film polymorph exhibits significantly wider dispersion of the lowest unoccupied molecular orbital-derived conduction band compared to the single crystal phase, potentially benefiting electron transport properties [8] [20].

The electronic structure features highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that have been characterized through both experimental and computational approaches [15] [18] [30] [31]. These orbital energies determine the compound's redox properties and photophysical behavior under various conditions [15] [18] [30] [31].

Electrochemical Behavior

Cyclic voltammetry studies have demonstrated the semiconducting nature of 6,13-pentacenequinone and provided quantitative measurements of its electrochemical properties [9] [13] [14]. The compound exhibits characteristic redox behavior consistent with quinone-containing organic semiconductors, showing reversible electron transfer processes [9] [13] [14].

The electrochemical analysis confirms the band gap measurements obtained through optical spectroscopy, supporting the 3.0 electron volt value determined from absorption data [9] [13] [14]. Related studies on tetracyano derivatives have revealed multiple reduction potentials, indicating the accessibility of various oxidation states under appropriate electrochemical conditions [16].

Current-voltage measurements of metal-organic-semiconductor structures incorporating 6,13-pentacenequinone films have demonstrated rectifying behavior, though with relatively high leakage currents attributed to trap states within the organic film [15] [18]. The electrical characteristics improve with repeated voltage cycling, suggesting that trapped charges can be mobilized through electrical stress [15] [18].

Photoluminescence Characteristics

Photoluminescence spectroscopy reveals that 6,13-pentacenequinone exhibits strong emission properties with double peaks at 1.97 and 2.09 electron volts, corresponding to yellow light emission [15] [18] [31]. Additional studies report emission maxima at 408 and 432 nanometers under ultraviolet excitation [9] [13] [14] [19].

The photoluminescence intensity proves remarkably strong under ultraviolet illumination, with emission intensities comparable to conventional organic light-emitting materials [15] [18]. This represents unusual behavior for crystalline organic systems, as crystalline packing typically quenches luminescence in most organic materials [15] [18].

The compound exhibits a large Stokes shift of approximately 1.0 electron volt between absorption and emission maxima, indicating significant structural reorganization in the excited state [15] [18] [31]. This photophysical behavior has practical implications for potential applications in light-emitting devices and photonic applications [15] [18] [31].

Thermal Stability and Degradation Patterns

6,13-Pentacenequinone demonstrates considerable thermal stability across a wide temperature range, maintaining structural and chemical integrity under various thermal processing conditions [13] [19] [22]. Thermogravimetric analysis has been employed to characterize the thermal degradation behavior and establish decomposition temperature thresholds [22].

The compound's thermal stability enables its use in high-temperature applications and thermal processing techniques without significant decomposition [13] [19]. This stability has been attributed to the rigid aromatic framework and the inherent stability of the quinone functional groups within the molecular structure [13] [19].

Studies of thermal behavior in different atmospheric conditions have shown that the compound maintains stability in inert environments while exhibiting different degradation patterns under oxidizing conditions [22]. The thermal stability characteristics support the compound's suitability for various industrial applications requiring elevated temperature processing [13] [19] [22].

Traditional Synthetic Approaches

The synthesis of 6,13-pentacenequinone has historically relied on classical organic chemistry methodologies, with the aldol condensation reaction serving as the cornerstone approach. The most established method involves a crossed aldol condensation between phthalaldehyde and 1,4-cyclohexanedione in a 2:1 molar ratio [1] [2]. This reaction proceeds through the formation of enolate intermediates, which subsequently undergo nucleophilic addition to the carbonyl groups of the opposing reactant.

The standard protocol involves treating phthalaldehyde (30 millimoles) and 1,4-cyclohexanedione (15 millimoles) with sodium hydroxide solution (15% aqueous) in absolute ethanol. The reaction mixture is heated to 60°C for four hours, during which the solution undergoes a characteristic color change to tan, indicating the formation of the desired product [1]. Upon completion, the reaction mixture is cooled to room temperature, and the yellow solid product is isolated by filtration and washed with acetone until the filtrate becomes colorless.

This traditional approach consistently yields 6,13-pentacenequinone in 85% yield [1]. The high efficiency of this method can be attributed to the favorable thermodynamics of the condensation reaction and the subsequent cyclization and oxidation steps that lead to the formation of the quinone structure. The reaction mechanism involves the initial formation of β-hydroxy ketone intermediates through aldol addition, followed by intramolecular cyclization and dehydration to form the pentacene backbone, and finally oxidation to yield the quinone functionality.

Alternative traditional methods include base-catalyzed aldol reactions using various basic catalysts such as sodium ethoxide or potassium hydroxide. These reactions typically proceed under reflux conditions in organic solvents and achieve yields in the range of 70-80% [3]. The choice of base significantly influences both the reaction rate and selectivity, with stronger bases generally providing faster reaction kinetics but potentially leading to side reactions at elevated temperatures.

Solvent-Free Solid-State Reactions

A revolutionary advancement in 6,13-pentacenequinone synthesis has been the development of solvent-free solid-state methodologies. These approaches represent a significant departure from traditional solution-phase chemistry and offer substantial environmental and economic advantages. The most notable breakthrough was achieved by Pandit and colleagues, who demonstrated the successful synthesis of 6,13-pentacenequinone through a single-step solvent-free solid-state reaction at room temperature under ambient conditions [4] [5] [6].

This methodology eliminates the need for organic solvents entirely, instead relying on direct solid-state interactions between the reactants. The process involves mechanical mixing or grinding of phthalaldehyde and 1,4-cyclohexanedione in the appropriate stoichiometric ratio, followed by reaction at room temperature over extended periods ranging from hours to days. The absence of solvent provides several advantages, including reduced waste generation, simplified product isolation, and elimination of solvent-related safety concerns.

The mechanism of solid-state reactions differs significantly from solution-phase processes. In the absence of a solvent medium, reactant molecules must interact directly at crystal interfaces or in amorphous regions of the solid mixture. This typically requires activation through mechanical energy (grinding or milling) or thermal energy, even at relatively low temperatures. The reaction proceeds through local melting at contact points between reactant particles, creating microscopic reaction zones where the aldol condensation can occur.

Experimental evidence for the effectiveness of this approach comes from comprehensive characterization studies using X-ray diffraction and nuclear magnetic resonance spectroscopy, which confirm the phase purity of the product [4] [6]. The solid-state approach has been shown to produce 6,13-pentacenequinone with comparable purity to traditional solution-phase methods, while offering the additional benefits of ambient temperature operation and zero solvent consumption.

Variations of the solvent-free approach include mechanochemical synthesis using ball milling or grinding techniques. These methods can reduce reaction times to 2-6 hours while maintaining yields in the 40-60% range . The mechanical energy input facilitates intimate mixing of reactants and can provide the activation energy necessary for the chemical transformation.

Crossed Aldol Condensation in Pressurized Hot Water

The utilization of pressurized hot water as a reaction medium for the synthesis of 6,13-pentacenequinone represents one of the most innovative approaches in green chemistry applications. This methodology, developed by Sawada and colleagues, exploits the unique properties of water under subcritical and supercritical conditions to enable catalyst-free organic synthesis [2] [8].

Under pressurized conditions at elevated temperatures, water exhibits dramatically altered physical and chemical properties that make it an excellent medium for organic reactions. The dielectric constant of water decreases significantly at high temperatures, making it more similar to organic solvents in its solvating properties. Additionally, the ionic product of water increases, providing intrinsic acid and base catalysis that eliminates the need for added catalysts.

The optimal conditions for this reaction have been systematically investigated across a temperature range of 230°C to 400°C [2] [8]. The most favorable results are obtained at 250°C with reaction times of 20-60 minutes, achieving yields up to 77%. The reaction utilizes a molar ratio of 2:1:800 for phthalaldehyde:1,4-cyclohexanedione:water, with the large excess of water serving both as reaction medium and as a heat transfer agent.

| Temperature (°C) | Time (min) | Yield (%) | Comments |

|---|---|---|---|

| 230 | 60 | 2.7 | Insufficient temperature for efficient reaction |

| 250 | 20-60 | 77 | Optimal conditions, highest yield achieved |

| 300 | 20 | 30-50 | Moderate yield, good selectivity maintained |

| 370 | 20 | 40-60 | High temperature effects begin to appear |

| 400 | 20 | 20-40 | Product degradation at excessive temperature |

The mechanism in pressurized hot water involves the same fundamental aldol condensation chemistry, but the unique properties of the medium facilitate both the enolate formation and subsequent condensation steps. The high temperature provides the thermal energy necessary for rapid reaction kinetics, while the pressurized conditions maintain the water in the liquid phase, preventing the complications associated with gas-phase reactions.

Temperature optimization studies reveal a sharp transition in reaction efficiency around 250°C, with dramatically reduced yields at lower temperatures and declining yields at higher temperatures due to product decomposition [8]. This narrow temperature window requires precise control of reaction conditions to achieve reproducible high yields.

Novel Synthesis Routes

Beyond traditional approaches, several innovative synthetic methodologies have been developed for accessing 6,13-pentacenequinone. These novel routes often provide advantages in terms of selectivity, mild reaction conditions, or access to substituted derivatives that are difficult to obtain through conventional methods.

The Diels-Alder cycloaddition approach represents a significant advancement in pentacenequinone synthesis [9] [10]. This strategy involves the initial formation of 6,13-pentacenequinone through traditional aldol condensation, followed by Diels-Alder cycloaddition and subsequent reduction with lithium aluminum hydride. The process achieves yields of 55% and offers the advantage of simplified purification procedures due to the high selectivity of the cycloaddition reaction.

Organolithium-mediated synthesis provides another powerful approach, particularly for the preparation of substituted pentacenequinone derivatives [11] [12]. This methodology involves the addition of aryl lithium reagents to 6,13-pentacenequinone, enabling regioselective substitution at specific positions on the pentacene framework. Yields typically range from 60-80%, and the approach offers excellent control over the substitution pattern. However, this method requires strictly anhydrous conditions and low-temperature operations to prevent side reactions.

Nucleophilic addition reactions to quinone carbonyls represent a versatile approach for introducing various functional groups [13] [14]. These reactions proceed under relatively mild conditions and demonstrate good functional group tolerance, achieving yields of 70-90%. The mechanism involves direct nucleophilic attack on the quinone carbonyl groups, followed by subsequent transformations to yield the desired products. This approach is particularly valuable for the synthesis of unsymmetrically substituted pentacenequinone derivatives.

The Cava reaction methodology offers an alternative route that circumvents the traditional aldol condensation entirely [15]. This approach utilizes quinodimethane intermediates formed through the elimination of bromide from tetrabromo-o-xylene precursors. While yields are moderate (40-65%), this method provides access to halogenated pentacenequinone derivatives that are difficult to prepare through other routes.

Tetrazine-based synthetic approaches exploit thermal cycloaddition chemistry to construct the pentacene framework [16]. These methods involve the reaction of appropriately substituted tetrazines with alkenes or alkynes under thermal conditions, followed by nitrogen extrusion to yield the desired pentacene quinone products. While requiring elevated temperatures, these reactions proceed cleanly with yields of 50-70% and offer good selectivity.

Optimization Strategies for High-Yield Production

Maximizing the yield of 6,13-pentacenequinone synthesis requires careful optimization of multiple reaction parameters. Systematic studies have identified several critical factors that significantly influence the reaction outcome [2] [8] [3].

Temperature control represents the most critical optimization parameter. For pressurized hot water synthesis, the optimal temperature of 250°C provides a dramatic improvement in yield (77%) compared to lower temperatures, with 230°C yielding only 2.7% product [2] [8]. This sharp temperature dependence reflects the activation energy requirements for the aldol condensation and subsequent cyclization reactions. Similarly, traditional aldol condensations benefit from temperature optimization, with 60°C providing optimal balance between reaction rate and product stability [1].

Reaction time optimization reveals an optimal window for each synthetic approach. In pressurized hot water systems, maximum yields are achieved within 20-60 minutes, with longer reaction times leading to product decomposition [8]. Traditional aldol condensations require longer reaction times (4 hours) to ensure complete conversion of starting materials while maintaining high selectivity [1].

The molar ratio of reactants plays a crucial role in determining both yield and selectivity. The optimal 2:1 ratio of phthalaldehyde to 1,4-cyclohexanedione ensures complete consumption of the limiting reagent while providing sufficient excess of phthalaldehyde to drive the reaction to completion [2] [3]. Deviations from this stoichiometric ratio result in reduced yields and increased formation of side products.

Catalyst selection and concentration significantly impact reaction efficiency. For traditional aldol condensations, 15% aqueous sodium hydroxide provides optimal base strength to promote enolate formation while minimizing competing reactions [1] [3]. The base strength affects both reaction rate and selectivity, with stronger bases providing faster kinetics but potentially leading to overalkylation or decomposition at elevated temperatures.

Solvent system optimization has revealed the unique advantages of water as a reaction medium under appropriate conditions. Pressurized hot water enables catalyst-free synthesis while providing excellent heat and mass transfer properties [2] [8]. Traditional organic solvents such as ethanol provide good solubility for reactants and products while maintaining compatibility with basic catalysts [1].

Workup procedure optimization ensures maximum product recovery and purity. Proper filtration techniques followed by systematic washing with appropriate solvents (typically acetone) effectively removes impurities and unreacted starting materials [1] . The temperature of washing solutions and the sequence of washing steps can significantly impact final product purity.

Purification Techniques

The purification of 6,13-pentacenequinone requires sophisticated techniques due to the presence of structurally similar impurities and the compound's sensitivity to oxidation and light. Several complementary purification strategies have been developed to achieve the high purity levels required for research and application purposes [17] [18] [19] [20].

Vacuum sublimation represents the most effective technique for removing quinone impurities from pentacene-related compounds [17] [19] [20]. This method exploits the difference in vapor pressures between 6,13-pentacenequinone and other pentacene derivatives. The process is conducted at 430 K for 70 hours under dynamic vacuum conditions. The carbonyl groups in pentacenequinone reduce the sublimation enthalpy compared to the parent pentacene molecule, enabling selective removal of quinone impurities. This technique can reduce pentacenequinone concentration from 0.68% to 0.028%, representing nearly a 25-fold purification factor.

The vacuum sublimation apparatus consists of a glass tube containing an alumina boat with the crude material, heated in a furnace under controlled temperature gradient. Special attention must be paid to avoid contamination from vacuum connections, and the entire setup must be maintained in darkness to prevent ultraviolet degradation of the pentacene framework. The sublimated quinone appears as a brown powder on the cool zones of the tube, while the purified material remains as a violet powder in the heated zone.

Column chromatography on silica gel provides excellent resolution for separating 6,13-pentacenequinone from synthetic byproducts and unreacted starting materials [18] [21]. The most effective mobile phase systems include chloroform, toluene/dichloromethane mixtures, or hexane/ethyl acetate gradients depending on the specific impurity profile. Silica gel with 230-450 mesh provides optimal resolution while maintaining reasonable flow rates for preparative-scale purifications.

The chromatographic behavior of 6,13-pentacenequinone is characterized by its yellow color, which facilitates visual monitoring of the separation process. The compound typically elutes as a well-defined yellow band that can be easily distinguished from colorless impurities or differently colored side products. Gradient elution techniques often provide superior resolution compared to isocratic methods, particularly for complex mixtures containing multiple quinone species.

Recrystallization techniques offer a simple and cost-effective final purification step [1] [18]. The most effective recrystallization solvents include acetone, hexane-ethyl acetate mixtures, and aqueous ethanol systems. The choice of solvent system depends on the solubility characteristics of both the desired product and the impurities to be removed. Slow cooling and seeding with pure crystals can improve crystal quality and yield.

The recrystallization process typically involves dissolving the crude product in a minimum volume of hot solvent, followed by gradual cooling to ambient temperature or below. The resulting crystals are isolated by filtration and washed with cold solvent to remove adherent impurities. Multiple recrystallizations may be necessary to achieve analytical purity levels above 95%.

High-performance liquid chromatography serves both analytical and preparative functions in 6,13-pentacenequinone purification [17] [20]. For analytical applications, HPLC provides quantitative determination of purity levels and identification of specific impurities. A silica column with 3:1 volume ratio of 1,2,4-trichlorobenzene and cyclohexane as mobile phase at 80°C provides excellent separation of pentacene and pentacenequinone species. Detection is accomplished using a diode array ultraviolet-visible detector tuned to the absorption maximum at 390 nanometers.

For preparative applications, HPLC can provide high-purity material for analytical studies or specialized applications requiring extremely pure samples. However, the relatively low throughput and high solvent consumption make this approach impractical for large-scale purifications.

Precipitation and crystallization from crude reaction mixtures offers a scalable approach for multigram-scale purifications [13]. This technique involves controlled precipitation of the product from the reaction mixture using appropriate antisolvents or temperature manipulation. The method is particularly effective for pentacenone derivatives that exhibit favorable crystallization characteristics, enabling facile purification through simple filtration and washing procedures.

The effectiveness of precipitation methods can be enhanced through the use of seeding crystals, controlled cooling rates, and careful selection of solvent systems that maximize the solubility difference between the desired product and impurities. This approach has been successfully applied to multigram-scale preparations of ethynylated pentacenone derivatives, demonstrating its practical utility for larger synthetic programs.

Combined purification strategies often provide the most effective approach for achieving high purity levels. A typical sequence might involve initial purification by column chromatography to remove gross impurities, followed by recrystallization to improve crystal quality, and finally vacuum sublimation or HPLC purification to achieve the highest purity levels required for specific applications. The choice of purification sequence depends on the scale of operation, purity requirements, and economic considerations.

Quality control measures throughout the purification process include regular analytical monitoring by thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. These techniques provide real-time feedback on purification progress and enable optimization of purification parameters for specific synthetic batches.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant